

Anhydronotoptol spectroscopic data (NMR, IR, MS)

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Compound of Interest		
Compound Name:	Anhydronotoptol	
Cat. No.:	B1353175	Get Quote

An in-depth analysis of the spectroscopic data for **Anhydronotoptol**, a naturally occurring coumarin, is essential for researchers in the fields of phytochemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data of Anhydronotoptol

The structural elucidation of **Anhydronotoptol**, isolated from plants of the Notopterygium genus, relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses. This information is critical for the unambiguous identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data for **Anhydronotoptol**



Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	6.25	d	9.5
H-4	7.98	d	9.5
H-5	7.35	S	
H-2'	4.95	m	-
H-3'	1.38	S	-
H-4'	1.35	S	_
OCH₃	3.90	S	-

Table 2: 13C NMR Spectroscopic Data for Anhydronotoptol



Carbon	Chemical Shift (δ, ppm)
C-2	160.5
C-3	113.2
C-4	144.8
C-4a	112.9
C-5	128.7
C-6	148.9
C-7	158.3
C-8	101.5
C-8a	152.8
C-1'	78.9
C-2'	28.3
C-3'	25.9
OCH₃	56.2

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for Anhydronotoptol



Wavenumber (cm ⁻¹)	Interpretation
3450	O-H stretch (trace water or hydroxyl)
2980, 2930	C-H stretch (aliphatic)
1725	C=O stretch (α,β-unsaturated lactone)
1620, 1580	C=C stretch (aromatic)
1260	C-O stretch (ether)
1130	C-O stretch (lactone)

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its chemical formula and structure.

Table 4: Mass Spectrometry Data for **Anhydronotoptol**

m/z	Interpretation
344	[M]+ (Molecular Ion)
329	[M - CH ₃] ⁺
285	[M - C ₄ H ₇ O] ⁺
257	[M - C5H9O2]+

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Samples were dissolved in deuterated



chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signal (δ H 7.26 and δ C 77.16).

Infrared Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample was prepared as a thin film on a potassium bromide (KBr) pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) was performed on a Q-TOF mass spectrometer using electrospray ionization (ESI) in positive ion mode. The data was acquired over a mass range of m/z 50-1000.

Visualizations

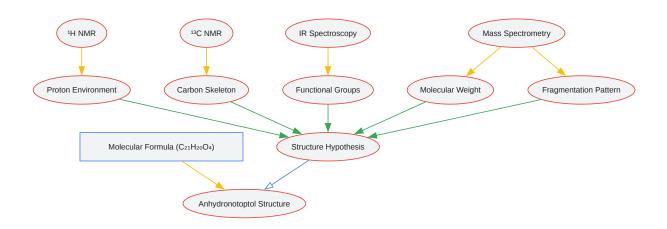
The following diagrams illustrate key experimental workflows and logical relationships relevant to the analysis of **Anhydronotoptol**.



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Figure 1: General workflow for the isolation and structural elucidation of **Anhydronotoptol**.





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Figure 2: Integration of spectroscopic data for the structure confirmation of **Anhydronotoptol**.

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